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Welcome to the technical support center for improving the purity of DNA extracted using the

sodium perchlorate method. This resource provides researchers, scientists, and drug

development professionals with detailed troubleshooting guides and frequently asked

questions to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)
Q1: What is the role of sodium perchlorate in DNA extraction?

Sodium perchlorate is a chaotropic agent used in DNA extraction to facilitate the lysis of cells

and the denaturation of proteins.[1] By disrupting hydrogen bonds in the cellular water

structure, it helps break down cell membranes and denature proteins, which is crucial for

isolating DNA effectively.[1] This method is often considered a safer and faster alternative to

phenol-chloroform extraction.[2]

Q2: How do I assess the purity of my extracted DNA?

DNA purity is commonly assessed using spectrophotometry to measure the absorbance of the

DNA solution at different wavelengths. The key purity ratios are:

A260/A280 ratio: This ratio is used to assess protein contamination. For pure DNA, the

A260/A280 ratio is generally accepted to be around 1.8.[3][4][5] A lower ratio may indicate

the presence of proteins or phenol.[3][4]
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A260/A230 ratio: This ratio helps evaluate contamination from organic compounds and salts,

such as guanidine thiocyanate, which absorb light at 230 nm.[5][6] For pure DNA, the

A260/A230 ratio is typically expected to be in the range of 2.0-2.2.[4][5]

Q3: What are the common contaminants in a DNA sample extracted with sodium perchlorate?

Common contaminants include proteins, RNA, polysaccharides, and residual reagents from the

extraction process like ethanol and salts.[7][8] These impurities can interfere with downstream

applications such as PCR, sequencing, and restriction enzyme digestion.[8]

Q4: Can I use the DNA extracted with sodium perchlorate for downstream applications?

Yes, DNA purified using the sodium perchlorate method is generally a good substrate for

various downstream molecular biology applications, including restriction endonuclease

digestion and Southern hybridization analysis.[2] However, ensuring high purity is critical for the

success of these applications.

Troubleshooting Guides
This section provides solutions to common problems encountered during DNA extraction with

sodium perchlorate.

Issue 1: Low A260/A280 Ratio (<1.8)
A low A260/A280 ratio typically indicates protein contamination.

Possible Causes & Solutions
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Possible Cause Solution

Incomplete cell lysis and protein denaturation.

Ensure thorough mixing and incubation with the

sodium perchlorate lysis buffer to completely

break down cells and denature proteins.[1]

Insufficient removal of proteins during phase

separation.

During the chloroform extraction step, carefully

aspirate the upper aqueous phase without

disturbing the protein layer at the interface.

Repeating the chloroform extraction can help

remove residual proteins.[9]

Protein precipitation with DNA.

Ensure that the ethanol precipitation is

performed correctly. High concentrations of

certain salts can cause proteins to co-precipitate

with DNA.[10]
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Caption: Troubleshooting workflow for a low A260/A280 ratio.

Issue 2: Low A260/A230 Ratio (<2.0)
A low A260/A230 ratio often suggests contamination with residual salts or organic compounds.
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Possible Causes & Solutions

Possible Cause Solution

Incomplete removal of salts during ethanol

precipitation.

Ensure the DNA pellet is washed thoroughly

with 70% ethanol to remove residual salts.[7]

Perform a second wash if necessary.

Carryover of chaotropic salts (e.g., sodium

perchlorate).

Be careful not to carry over any of the lower

phase or interface during aqueous phase

aspiration. An additional wash step can help.

Polysaccharide contamination (especially from

plant or bacterial samples).

Polysaccharides can co-precipitate with DNA.

Specific methods for polysaccharide removal

may be necessary.[11][12]
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Caption: Workflow for improving the purity of a DNA sample.
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Issue 3: RNA Contamination
RNA is often co-extracted with DNA and can interfere with accurate DNA quantification and

some downstream applications.

Possible Causes & Solutions

Possible Cause Solution

No RNase treatment step in the protocol.

Incorporate an RNase digestion step into the

protocol. This can be done either during cell

lysis or after the DNA has been re-suspended.

[13]

Ineffective RNase A activity.

Ensure the RNase A solution is active and used

at the correct concentration and incubation

temperature (typically 37°C).[14]

Issue 4: Low DNA Yield
Several factors can contribute to a low yield of extracted DNA.

Possible Causes & Solutions
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Possible Cause Solution

Inefficient cell lysis.

Increase the incubation time or temperature

during the lysis step to ensure complete cell

disruption.[15] For tough-to-lyse cells, consider

mechanical disruption methods like bead

beating.[16]

Loss of DNA during phase separation.

Avoid vigorous shaking that can shear the DNA,

making it harder to separate. Gently invert the

tube for mixing.[17]

Incomplete DNA precipitation.

Ensure the ethanol is sufficiently cold and that

the precipitation is allowed to proceed for an

adequate amount of time (e.g., at -20°C).[9] The

addition of a co-precipitant like glycogen can

help recover small amounts of DNA.

Over-drying the DNA pellet.

An over-dried DNA pellet can be difficult to

dissolve. Air-dry the pellet briefly and avoid

using a vacuum centrifuge for extended periods.

Experimental Protocols
Protocol 1: Protein Contamination Removal

This protocol is for purifying a DNA sample with a low A260/A280 ratio.

Resuspend DNA: If the DNA is pelleted, resuspend it in TE buffer (10 mM Tris-HCl, 1 mM

EDTA, pH 8.0).

Phenol-Chloroform Extraction:

Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) to the DNA solution.

[9]

Vortex vigorously for 10-15 seconds and centrifuge at 10,000 x g for 15 minutes.[9]
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Carefully transfer the upper aqueous phase to a new tube, avoiding the white protein

precipitate at the interface.[9]

Repeat this step if a significant amount of precipitate is still visible.[9]

Chloroform Extraction:

Add an equal volume of chloroform to the collected aqueous phase.

Vortex and centrifuge as in the previous step.

Transfer the upper aqueous phase to a new tube.

Ethanol Precipitation:

Add 1/10th volume of 3 M sodium acetate (pH 5.2) and 2-2.5 volumes of ice-cold 100%

ethanol.[9]

Mix by inverting the tube and incubate at -20°C for at least one hour or -80°C for 15

minutes.[9]

Centrifuge at 10,000 x g for 30 minutes to pellet the DNA.[9]

Wash and Dry:

Carefully discard the supernatant.

Wash the pellet with 1 volume of 70% ethanol and centrifuge for 5 minutes at 10,000 x g.

[9]

Remove the supernatant and air-dry the pellet.

Resuspend: Resuspend the clean DNA pellet in a suitable volume of TE buffer or nuclease-

free water.

Protocol 2: RNA Contamination Removal

This protocol is for removing RNA from a DNA sample.
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Resuspend DNA: Resuspend the DNA sample in TE buffer.

RNase Treatment:

Add RNase A to a final concentration of 10-100 µg/mL.[14] For example, add 2 µL of a 10

mg/mL RNase A stock solution to a 20 µL DNA sample.[14]

Incubate at 37°C for 30-60 minutes.[14]

RNase Removal (Optional but Recommended):

To remove the RNase A, perform a phenol-chloroform extraction followed by ethanol

precipitation as described in Protocol 1. Alternatively, use a spin-column-based DNA

cleanup kit.[14]

Protocol 3: Polysaccharide Contamination Removal (High-Salt Method)

This protocol is effective for removing polysaccharide contamination, often indicated by a

viscous DNA sample and a low A260/A230 ratio.

Resuspend DNA: Dissolve the DNA pellet (which may be viscous) in TE buffer.

High-Salt Precipitation:

Add NaCl to the DNA solution to a final concentration of 1.0-2.5 M.[11]

Mix gently until the salt is dissolved.

Ethanol Precipitation:

Add two volumes of 100% ethanol and mix.

Incubate and centrifuge as described in Protocol 1 to pellet the DNA. Most

polysaccharides will remain in the supernatant.[11]

Wash and Resuspend:

Wash the DNA pellet with 70% ethanol, dry, and resuspend in TE buffer or water.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. brainly.com [brainly.com]

2. Purification of human genomic DNA from whole blood using sodium perchlorate in place of
phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

3. Nucleic acid quantitation - Wikipedia [en.wikipedia.org]

4. dna.uga.edu [dna.uga.edu]

5. documents.thermofisher.com [documents.thermofisher.com]

6. promega.com [promega.com]

7. Clean up your act: DNA and RNA purity — BioEcho Life Sciences [bioecho.com]

8. genscript.com [genscript.com]

9. researchgate.net [researchgate.net]

10. The use of sodium perchlorate in deproteinization during the preparation of nucleic acids
- PubMed [pubmed.ncbi.nlm.nih.gov]

11. A quick and inexpensive method for removing polysaccharides from plant genomic DNA -
PubMed [pubmed.ncbi.nlm.nih.gov]

12. researchgate.net [researchgate.net]

13. dnatech.ucdavis.edu [dnatech.ucdavis.edu]

14. researchgate.net [researchgate.net]

15. geneticeducation.co.in [geneticeducation.co.in]

16. edna.dnabarcoding101.org [edna.dnabarcoding101.org]

17. ijcmaas.com [ijcmaas.com]

To cite this document: BenchChem. [Technical Support Center: DNA Extraction with Sodium
Perchlorate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7801141#improving-the-purity-of-dna-extracted-with-
sodium-perchlorate]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b7801141?utm_src=pdf-custom-synthesis
https://brainly.com/question/29833419
https://pubmed.ncbi.nlm.nih.gov/2554754/
https://pubmed.ncbi.nlm.nih.gov/2554754/
https://en.wikipedia.org/wiki/Nucleic_acid_quantitation
https://dna.uga.edu/wp-content/uploads/sites/51/2019/02/Note-on-the-260_280-and-260_230-Ratios.pdf
https://documents.thermofisher.com/TFS-Assets/CAD/Product-Bulletins/TN52646-E-0215M-NucleicAcid.pdf
https://www.promega.com/resources/pubhub/enotes/how-do-i-determine-the-concentration-yield-and-purity-of-a-dna-sample/
https://www.bioecho.com/blog/clean-up-your-act-dna-and-rna-purity
https://www.genscript.com/biology-glossary/17626/dna-contaminants
https://www.researchgate.net/post/How-can-I-purify-DNA-samples-contaminated-with-protein
https://pubmed.ncbi.nlm.nih.gov/4359020/
https://pubmed.ncbi.nlm.nih.gov/4359020/
https://pubmed.ncbi.nlm.nih.gov/1503775/
https://pubmed.ncbi.nlm.nih.gov/1503775/
https://www.researchgate.net/post/How-can-I-remove-a-high-polysaccharide-content-from-DNA-extracted-with-plant-leaf
https://dnatech.ucdavis.edu/faqs/how-should-i-purify-my-samples-how-should-i-remove-dna-or-rna-contamination
https://www.researchgate.net/post/What_is_the_protocol_to_remove_RNA_contamination_Using_RNase_from_DNA
https://geneticeducation.co.in/how-to-increase-dna-purity-and-yield/
https://edna.dnabarcoding101.org/assets/files/dna-extraction.pdf
https://www.ijcmaas.com/images/archieve/IJCMAAS_SEPT_2016_VOL12_ISS1_03.pdf
https://www.benchchem.com/product/b7801141#improving-the-purity-of-dna-extracted-with-sodium-perchlorate
https://www.benchchem.com/product/b7801141#improving-the-purity-of-dna-extracted-with-sodium-perchlorate
https://www.benchchem.com/product/b7801141#improving-the-purity-of-dna-extracted-with-sodium-perchlorate
https://www.benchchem.com/product/b7801141#improving-the-purity-of-dna-extracted-with-sodium-perchlorate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7801141?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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